{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol
Description
{1-[(3-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is a triazole-based compound featuring a 3-fluorophenylmethyl substituent at the N1 position, a methyl group at C5, and a hydroxymethyl group at C2. Triazole derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and catalysis.
Properties
Molecular Formula |
C11H12FN3O |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C11H12FN3O/c1-8-11(7-16)13-14-15(8)6-9-3-2-4-10(12)5-9/h2-5,16H,6-7H2,1H3 |
InChI Key |
WGKPPSMGLKYOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1,2,3-triazole derivatives, including this compound, commonly employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method involves the reaction of an azide with a terminal alkyne to form the triazole ring selectively and efficiently.
Preparation of Key Intermediates
Synthesis of 3-fluorobenzyl azide : Starting from 3-fluorobenzyl bromide or chloride, nucleophilic substitution with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) yields 3-fluorobenzyl azide.
Synthesis of 5-methyl-4-ethynyl-1H-1,2,3-triazole precursors : The alkyne component can be prepared via Sonogashira coupling or other alkynylation methods on suitably substituted triazole rings.
CuAAC Reaction Conditions
The azide and alkyne are combined in a solvent such as ethanol or a mixture of ethanol and water.
Copper(I) catalyst is introduced, often generated in situ from copper(II) sulfate and sodium ascorbate.
The reaction is typically conducted at room temperature or slightly elevated temperatures (25–60 °C) for several hours (2–24 h).
The product, a 1,4-disubstituted 1,2,3-triazole, is isolated by filtration or extraction and purified by recrystallization or chromatography.
Post-Cycloaddition Functionalization
The hydroxymethyl group at the 4-position of the triazole ring can be introduced either by using a propargyl alcohol derivative as the alkyne component or by reduction of a formyl group after cycloaddition.
Reduction methods include catalytic hydrogenation or use of mild hydride reagents such as sodium borohydride.
Detailed Preparation Protocols and Research Findings
Example Synthesis from Literature
A representative synthesis from related compounds reported by Abdel-Wahab et al. involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 3-Fluorobenzyl bromide + NaN3 in DMF, stirring at room temperature | Formation of 3-fluorobenzyl azide |
| 2 | 5-Methyl-4-ethynyl-1H-1,2,3-triazole + 3-fluorobenzyl azide, CuSO4 + sodium ascorbate, EtOH/H2O, rt, 12 h | Formation of 1-[(3-fluorophenyl)methyl]-5-methyl-1,2,3-triazole |
| 3 | Reduction of aldehyde intermediate with NaBH4 in methanol | Introduction of hydroxymethyl group at 4-position |
This sequence yields the target compound with good purity and yields typically ranging from 70% to 85%.
Characterization Data
NMR Spectroscopy : The 1H NMR spectrum shows characteristic signals for the triazole proton, aromatic protons of the 3-fluorophenyl group, methyl group at the 5-position, and the hydroxymethyl protons.
IR Spectroscopy : Presence of O-H stretching vibration (~3300 cm^-1) confirms the hydroxymethyl group.
X-ray Crystallography : Single crystal X-ray diffraction studies on similar triazole derivatives confirm the planar structure of the triazole ring and the orientation of substituents.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| CuAAC with propargyl alcohol | Direct formation of hydroxymethyl triazole | High regioselectivity, mild conditions | Requires preparation of propargyl alcohol derivative |
| CuAAC followed by reduction | Two-step approach | Flexibility in functional group introduction | Additional reduction step needed |
| Alternative cycloaddition methods | Use of different catalysts or solvents | May improve yield or selectivity | Often more complex or less efficient |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the triazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Reduced triazole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The hydroxymethyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities with analogous triazole derivatives:
Key Observations :
- Substituent Effects: The 3-fluorophenylmethyl group distinguishes the target compound from analogs with 4-fluorophenyl (), 4-bromophenyl (), or non-fluorinated aryl groups (). Halogen positioning impacts electronic properties and crystal packing .
- Functional Groups : Hydroxymethyl (C4) vs. acetyl (C4) or thiazole-linked groups () alter polarity and reactivity.
Crystallographic and Conformational Analysis
- Torsion Angles : In , brominated triazole derivatives show Br-C-C=O torsion angles of ~1–3°, indicating planar conformations. The target compound’s 3-fluorophenylmethyl group may introduce steric hindrance, altering dihedral angles .
Biological Activity
{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol, a member of the triazole family, has garnered attention for its potential biological activities. This compound is notable for its structural properties, which suggest possible applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound's chemical formula is , with a molecular weight of 193.2 g/mol. Its structure features a triazole ring that is known for diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
Synthesis typically involves the reaction of 3-fluorobenzaldehyde with 5-methyl-1H-1,2,4-triazole under acidic conditions. The reaction is optimized to yield high purity and efficiency, often utilizing advanced techniques such as continuous flow reactors .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains. The mechanism typically involves disruption of the microbial cell wall synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The anticancer mechanism often involves induction of apoptosis and cell cycle arrest through pathways like Notch-AKT signaling .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.96 | Induces apoptosis |
| MDA-MB-231 | 0.80 | G2/M phase arrest |
| SK-BR-3 | 1.21 | ROS production and oxidative stress |
Other Biological Activities
In addition to antimicrobial and anticancer effects, triazole compounds have been investigated for their anti-inflammatory properties. Some derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Case Study 1: Anticancer Effects on Breast Cancer Cells
A study focused on the compound ZQL-4c (related to triazole derivatives) revealed significant cytotoxicity against breast cancer cells. The study reported that ZQL-4c induced apoptosis through oxidative stress mechanisms and effectively inhibited cancer cell migration .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effective inhibition rates .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing {1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, to form the triazole core. For example, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (a potential precursor) is synthesized by reacting 3-fluoroaniline derivatives with sodium nitrite and acetylene equivalents in ethanol at 100°C, followed by reduction or functionalization to introduce the hydroxymethyl group . Optimization includes adjusting catalyst loading (e.g., CuSO₄/NaAsc), solvent polarity, and temperature to improve yield and purity.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is typical. For refinement, SHELXL (v.2018/3) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . WinGX or Olex2 can interface with SHELX for visualization and validation .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are IC₅₀ values calculated?
- Methodology : Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., A549, MGC-803). Cells are incubated with serial dilutions of the compound (1–100 µM) for 48–72 hours. Absorbance is measured at 570 nm, and IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). For comparison, standards like 5-fluorouracil (IC₅₀ = 883 µM in A549) or paeonol are used .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-fluorophenyl and hydroxymethyl substituents?
- Methodology :
- Substituent variation : Synthesize analogs replacing the 3-fluorophenyl group with chloro-, methoxy-, or methylphenyl groups to assess electronic effects .
- Functional group modification : Replace the hydroxymethyl group with carboxylic acid or ester moieties to study polarity’s impact on membrane permeability .
- Biological testing : Compare IC₅₀ values across derivatives to identify critical substituents. For example, fluorophenyl derivatives often show enhanced activity due to increased lipophilicity and metabolic stability .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The triazole ring may act as a hydrogen bond acceptor, while the fluorophenyl group engages in hydrophobic interactions .
- DFT calculations : Analyze electron density maps (e.g., Hirshfeld surfaces) to predict reactivity and intermolecular interactions, such as C–H···F or C–H···O bonds observed in similar triazole derivatives .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., A549 vs. MGC-803), incubation times, and serum concentrations .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated cells) and validate with orthogonal assays (e.g., apoptosis via flow cytometry).
- Meta-analysis : Compare results with structurally related compounds, such as Schiff base-linked triazoles (IC₅₀ = 45–79 µM), to identify trends in substituent effects .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- Methodology :
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., 427 K observed in related triazoles) .
- Metabolic stability : Perform liver microsome assays to identify major metabolites and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
